5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole
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Overview
Description
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole is an organic compound with the molecular formula C15H20O2 It is characterized by a benzodioxole ring substituted with a dimethylhexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,3-benzodioxole with 4,4-dimethylhex-5-en-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to saturate the double bond in the hexenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of saturated hexyl derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, while the hexenyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylhex-5-en-1-yl acetate: Similar in structure but with an acetate group instead of the benzodioxole ring.
1,3-Benzodioxole derivatives: Compounds with various substituents on the benzodioxole ring.
Uniqueness
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the dimethylhexenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
30310-56-6 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-(4,4-dimethylhex-5-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H20O2/c1-4-15(2,3)9-5-6-12-7-8-13-14(10-12)17-11-16-13/h4,7-8,10H,1,5-6,9,11H2,2-3H3 |
InChI Key |
IHMNTQCUAJQGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=CC2=C(C=C1)OCO2)C=C |
Origin of Product |
United States |
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